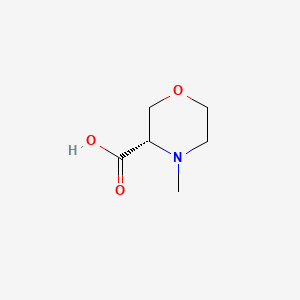

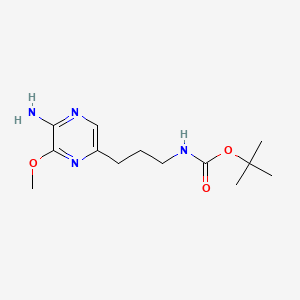

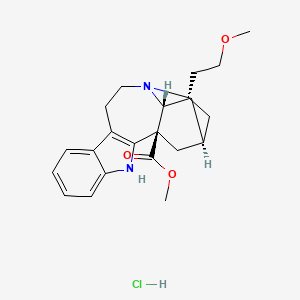

2-phenyl-amino-N6-endo-norbornyladenine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

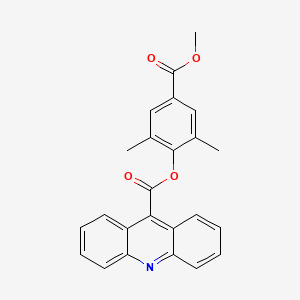

CAY10498 is a potent and selective antagonist of the A3 adenosine receptor. It is known for its high affinity and selectivity, exhibiting a Ki value of 37 nanomolar. The compound is a structural analog of reversine, a dedifferentiation agent of embryonic progenitor cells. CAY10498 does not demonstrate dedifferentiation effects .

Mechanism of Action

Target of Action

The primary target of 2-Phenyl-Amino-N6-Endo-Norbornyladenine, also known as CAY10498, is the Adenosine A3 Receptor (A3 AR) . This receptor is a subtype of adenosine receptors, which are a class of G protein-coupled receptors with adenosine as their endogenous ligand .

Mode of Action

CAY10498 acts as a potent and selective antagonist of the A3 AR . It exhibits a Ki of 37 nM, indicating a high affinity for this receptor . Furthermore, it shows 60 and 200-fold selectivity over A1 and A2A adenosine receptors, respectively . As an antagonist, it binds to the A3 AR and blocks its activation, thereby inhibiting the receptor’s function .

Biochemical Pathways

The A3 AR is implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and ischemic conditions .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol is reported , which may influence its absorption and distribution.

Result of Action

The molecular and cellular effects of CAY10498’s action largely depend on the context of its use. As an A3 AR antagonist, it prevents the activation of the A3 AR, thereby modulating cellular responses associated with this receptor .

Biochemical Analysis

Biochemical Properties

2-phenyl-amino-N6-endo-norbornyladenine exhibits a Ki of 37 nM, demonstrating 60 and 200-fold selectivity over A1 and A2A adenosine receptors, respectively . This indicates that the compound has a high affinity for the A3 AR, and it likely interacts with this receptor in a competitive manner, inhibiting the binding of adenosine and other agonists .

Cellular Effects

The cellular effects of this compound are primarily mediated through its antagonism of the A3 AR . By blocking this receptor, the compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the A3 AR, thereby preventing the receptor’s activation by adenosine and other agonists . This can lead to changes in intracellular signaling pathways, potentially affecting gene expression and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

CAY10498 is synthesized through a series of chemical reactions involving the formation of a bicyclic structure and subsequent functionalization. The synthetic route typically involves the following steps:

Formation of the bicyclic structure: This involves the cyclization of a suitable precursor to form the bicyclic core.

Functionalization: The bicyclic core is then functionalized with various substituents to achieve the desired chemical structure of CAY10498.

The reaction conditions for these steps typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods

The industrial production of CAY10498 follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization and chromatography to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions

CAY10498 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: Substitution reactions can be employed to replace specific substituents on the compound with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced derivatives with fewer oxygen-containing functional groups .

Scientific Research Applications

CAY10498 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the A3 adenosine receptor and its role in various chemical processes.

Biology: The compound is used to investigate the biological functions of the A3 adenosine receptor in various cellular and molecular pathways.

Medicine: CAY10498 is of interest as a potential therapeutic agent for conditions such as glaucoma and inflammation due to its selective antagonism of the A3 adenosine receptor.

Industry: The compound is used in the development of new drugs and therapeutic agents targeting the A3 adenosine receptor

Comparison with Similar Compounds

CAY10498 is unique in its high selectivity and potency as an A3 adenosine receptor antagonist. Similar compounds include:

Reversine: A structural analog of CAY10498, known for its dedifferentiation effects on embryonic progenitor cells.

MRS1220: Another A3 adenosine receptor antagonist with different structural features and binding affinities.

PSB-11: A selective A3 adenosine receptor antagonist with distinct chemical properties.

Compared to these compounds, CAY10498 stands out due to its high selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

IUPAC Name |

6-N-(2-bicyclo[2.2.1]heptanyl)-2-N-phenyl-7H-purine-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6/c1-2-4-13(5-3-1)21-18-23-16-15(19-10-20-16)17(24-18)22-14-9-11-6-7-12(14)8-11/h1-5,10-12,14H,6-9H2,(H3,19,20,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLSODGWHDUMRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694030 |

Source

|

| Record name | N~6~-(Bicyclo[2.2.1]heptan-2-yl)-N~2~-phenyl-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863202-33-9 |

Source

|

| Record name | N~6~-(Bicyclo[2.2.1]heptan-2-yl)-N~2~-phenyl-7H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

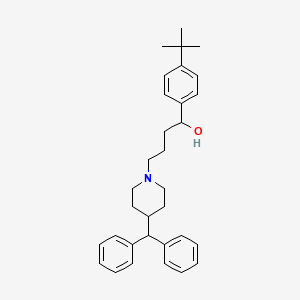

![(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol](/img/structure/B568980.png)

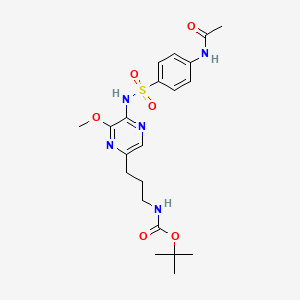

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)